molecular formula C9H8N2O2S B2723966 Ethyl thiazolo[4,5-b]pyridine-2-carboxylate CAS No. 1823873-36-4

Ethyl thiazolo[4,5-b]pyridine-2-carboxylate

Cat. No.: B2723966
CAS No.: 1823873-36-4
M. Wt: 208.24
InChI Key: PSWYGYJZKXUYBS-UHFFFAOYSA-N
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Description

Ethyl thiazolo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that combines the structural features of thiazole and pyridine. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl thiazolo[4,5-b]pyridine-2-carboxylate typically involves the cyclization of appropriate thiazole and pyridine precursors. One common method includes the reaction of 2-aminothiazole with ethyl 2-chloronicotinate under basic conditions . The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl [1,3]thiazolo[4,5-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-2-13-9(12)8-11-7-6(14-8)4-3-5-10-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWYGYJZKXUYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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